Cas no 156693-30-0 ((2R,3R)-2,3-bis{[(4-methylphenyl)carbonyl]oxy}butanedioic acid - (2-ethyl-5-methyl-2,3,4,5-tetrahydro-1H-1,5-methano-2-benzazepin-7-yl)heptylcarbamic acid (1:1))
![(2R,3R)-2,3-bis{[(4-methylphenyl)carbonyl]oxy}butanedioic acid - (2-ethyl-5-methyl-2,3,4,5-tetrahydro-1H-1,5-methano-2-benzazepin-7-yl)heptylcarbamic acid (1:1) structure](https://es.kuujia.com/scimg/cas/156693-30-0x500.png)
156693-30-0 structure
Nombre del producto:(2R,3R)-2,3-bis{[(4-methylphenyl)carbonyl]oxy}butanedioic acid - (2-ethyl-5-methyl-2,3,4,5-tetrahydro-1H-1,5-methano-2-benzazepin-7-yl)heptylcarbamic acid (1:1)
(2R,3R)-2,3-bis{[(4-methylphenyl)carbonyl]oxy}butanedioic acid - (2-ethyl-5-methyl-2,3,4,5-tetrahydro-1H-1,5-methano-2-benzazepin-7-yl)heptylcarbamic acid (1:1) Propiedades químicas y físicas
Nombre e identificación
-
- (2R,3R)-2,3-bis{[(4-methylphenyl)carbonyl]oxy}butanedioic acid - (2-ethyl-5-methyl-2,3,4,5-tetrahydro-1H-1,5-methano-2-benzazepin-7-yl)heptylcarbamic acid (1:1)
- 156693-30-0
- Carbamic acid, heptyl-, 2-ethyl-2,3,4,5-tetrahydro-5-methyl-1,5-methano-1H-2-benzazepin-7-yl ester, (+-)-, (R-(R*,R*))-2,3-bis((4-methylbenzoyl)oxy)butanedioate, hydrate (2:2:1)
- DTXSID70935496
- 2,3-Bis[(4-methylbenzoyl)oxy]butanedioic acid--(2-ethyl-5-methyl-2,3,4,5-tetrahydro-1H-1,5-methano-2-benzazepin-7-yl)heptylcarbamic acid (1/1)
-
- Renchi: InChI=1S/C22H34N2O2.C20H18O8/c1-4-6-7-8-9-13-24(21(25)26)17-10-11-18-19(15-17)22(3)12-14-23(5-2)20(18)16-22;1-11-3-7-13(8-4-11)19(25)27-15(17(21)22)16(18(23)24)28-20(26)14-9-5-12(2)6-10-14/h10-11,15,20H,4-9,12-14,16H2,1-3H3,(H,25,26);3-10,15-16H,1-2H3,(H,21,22)(H,23,24)/t;15-,16-/m.1/s1
- Clave inchi: HCIOVTRJOUCIRG-KEXUEBEXSA-N
- Sonrisas: CCCCCCCN(C1=CC2=C(C=C1)C3CC2(CCN3CC)C)C(=O)O.CC1=CC=C(C=C1)C(=O)OC(C(C(=O)O)OC(=O)C2=CC=C(C=C2)C)C(=O)O
Atributos calculados
- Calidad precisa: 744.36236
- Masa isotópica única: 744.36219586g/mol
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 3
- Recuento de receptores de enlace de hidrógeno: 11
- Recuento de átomos pesados: 54
- Cuenta de enlace giratorio: 17
- Complejidad: 1020
- Recuento de unidades de unión covalente: 2
- Recuento del Centro estereoscópico atómico definido: 2
- Recuento de centros estereoscópicos atómicos indefinidos: 2
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Superficie del Polo topológico: 171Ų
Propiedades experimentales
- PSA: 179.77
(2R,3R)-2,3-bis{[(4-methylphenyl)carbonyl]oxy}butanedioic acid - (2-ethyl-5-methyl-2,3,4,5-tetrahydro-1H-1,5-methano-2-benzazepin-7-yl)heptylcarbamic acid (1:1) Literatura relevante
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Hao Zhang,Mingjie Lu,Huanlei Wang,Yan Lyu,Dong Li,Shijiao Sun,Jing Shi,Wei Liu Sustainable Energy Fuels, 2018,2, 2314-2324
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Michael K McMullen,Julie M Whitehouse,Gillian Shine,Peter A Whitton,Anthony Towell Food Funct., 2012,3, 931-940
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3. Can calculated harmonic vibrational spectra rationalize the structure of TiC-based nanoparticles?†Juan José Piñero,Francesc Viñes Phys. Chem. Chem. Phys., 2022,24, 778-785
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Ludivine Sandrin,Liliane Coche-Guérente,Amandine Bernstein,Hajra Basit,Pierre Labbé,Pascal Dumy,Didier Boturyn Org. Biomol. Chem., 2010,8, 1531-1534
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A. Ratnamala,V. Durga Kumari,M. Subrahmanyam,N. Archana Chem. Commun., 2004, 2710-2711
156693-30-0 ((2R,3R)-2,3-bis{[(4-methylphenyl)carbonyl]oxy}butanedioic acid - (2-ethyl-5-methyl-2,3,4,5-tetrahydro-1H-1,5-methano-2-benzazepin-7-yl)heptylcarbamic acid (1:1)) Productos relacionados
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